

Initial Toxicity Screening of 2,6-Difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluorophenol

Cat. No.: B125437

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Abstract

This technical guide provides a summary of the available toxicological data for **2,6-Difluorophenol** (CAS No. 28177-48-2), a versatile chemical intermediate in the pharmaceutical and agrochemical industries. Due to its reactive nature, a thorough understanding of its toxicity profile is essential for safe handling and risk assessment. This document consolidates information from safety data sheets and available studies to present a preliminary overview of its acute toxicity, skin and eye irritation potential, and mutagenicity. It is important to note that publicly available data on the comprehensive toxicity of **2,6-Difluorophenol** is limited. This guide highlights existing data while also identifying critical data gaps in its toxicological profile, including cytotoxicity, detailed genotoxicity, and the underlying signaling pathways of its toxic effects. Standardized experimental protocols for key toxicity assays are provided to guide future research.

Chemical and Physical Properties

2,6-Difluorophenol is a white to almost white crystalline solid.^[1] Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	28177-48-2	[2]
Molecular Formula	C ₆ H ₄ F ₂ O	[2]
Molecular Weight	130.09 g/mol	
Melting Point	38-41 °C	[3]
Boiling Point	59-61 °C at 17 mmHg	[3]
Solubility	Slightly soluble in water. Soluble in ethanol.	[3]

Toxicological Data

The available toxicological data for **2,6-Difluorophenol** is primarily derived from Safety Data Sheets (SDS), which provide hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Acute Toxicity

2,6-Difluorophenol is classified as toxic if swallowed or in contact with skin.[2] It is also harmful if inhaled.[4] The acute toxicity estimate (ATE) for oral administration has been reported as 100 mg/kg body weight in some safety data sheets, although the original study is not specified.

Route of Exposure	GHS Classification	Quantitative Data (LD ₅₀ /ATE)	Species	Reference
Oral	Toxic if swallowed (Acute Tox. 3)	ATE = 100 mg/kg	Not specified	[2]
Dermal	Toxic in contact with skin (Acute Tox. 3)	Data not available	Not specified	[2]
Inhalation	Harmful if inhaled (Acute Tox. 4)	Data not available	Not specified	[4]

Skin and Eye Irritation

The compound is classified as causing severe skin burns and eye damage.[2]

Endpoint	GHS Classification	Observations	Reference
Skin Corrosion/Irritation	Causes severe skin burns and eye damage (Skin Corr. 1B)	Corrosive	[2]
Serious Eye Damage/Irritation	Causes serious eye damage (Eye Dam. 1)	Corrosive	[2]

Respiratory Sensitization

2,6-Difluorophenol may cause respiratory irritation.[2]

Endpoint	GHS Classification	Observations	Reference
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation (STOT SE 3)	Irritant to the respiratory tract.	[2]

Cytotoxicity

No publicly available data on the cytotoxicity of **2,6-Difluorophenol** (e.g., IC₅₀ values in different cell lines) was found.

Cell Line	Assay	IC ₅₀	Reference
Data not available	Data not available	Data not available	

Genotoxicity

Limited data is available regarding the genotoxicity of **2,6-Difluorophenol**. A bacterial reverse mutation assay (Ames test) was conducted on a substance referred to as "C6-2AL," which is understood to be **2,6-Difluorophenol**. The study concluded that the substance was not mutagenic under the test conditions. No data was found from other genotoxicity assays such as the Comet assay.

Assay	Test System	Concentration/Dose	Metabolic Activation (S9)	Result	Reference
Ames Test	Salmonella typhimurium strains TA1535, TA1537, TA98, TA100 and Escherichia coli strain WP2uvrA	Up to 5000 µg/plate	With and without	Non-mutagenic	Internal Report
Comet Assay	Data not available	Data not available	Not applicable	Data not available	

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are standardized and can be adapted for the evaluation of **2,6-Difluorophenol**.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- **Compound Exposure:** Treat cells with a range of concentrations of **2,6-Difluorophenol** for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

- **Cell Preparation:** Expose cells to **2,6-Difluorophenol** for a defined period.
- **Embedding in Agarose:** Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind nucleoids.

- **Alkaline Unwinding:** Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
- **Electrophoresis:** Subject the slides to electrophoresis, allowing the fragmented DNA to migrate towards the anode, forming a "comet tail".
- **Neutralization and Staining:** Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- **Visualization and Analysis:** Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- **Strain Preparation:** Prepare overnight cultures of histidine-requiring (his-) strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring (trp-) strain of *Escherichia coli* (e.g., WP2 uvrA).
- **Metabolic Activation:** Prepare an S9 fraction from the liver of induced rats to mimic mammalian metabolism (optional, but recommended).
- **Exposure:** In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
- **Plating:** Mix the contents with molten top agar and pour onto minimal glucose agar plates.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Colony Counting:** Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
- **Data Analysis:** A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

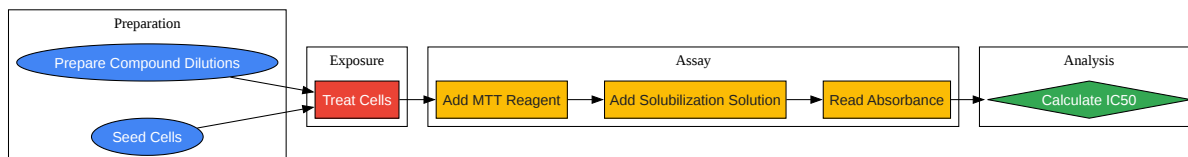
This method is used to estimate the acute oral toxicity of a substance.

- **Animal Selection:** Use a small number of animals (typically rats or mice) of a single sex (usually females).
- **Dosing:** Administer a single oral dose of the test substance at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).
- **Observation:** Observe the animals for signs of toxicity and mortality for up to 14 days.
- **Stepwise Procedure:** The outcome of the test with the initial dose level determines the next step:
 - If mortality is observed, the test is repeated with a lower dose.
 - If no mortality is observed, the test is repeated with a higher dose.
- **Classification:** The substance is classified into a toxicity category based on the dose levels at which mortality is observed.

Signaling Pathways and Experimental Workflows

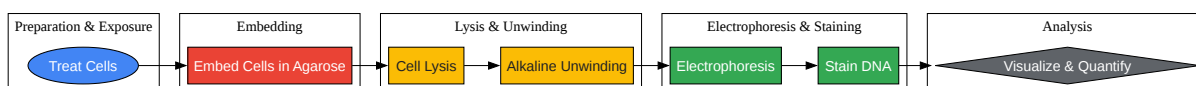
Due to the lack of specific studies on **2,6-Difluorophenol**, the signaling pathways involved in its toxicity are currently unknown. Phenolic compounds, in general, can exert toxicity through various mechanisms including oxidative stress, mitochondrial dysfunction, and disruption of cellular signaling cascades. Further research is required to elucidate the specific pathways affected by **2,6-Difluorophenol**.

The following diagrams illustrate the general workflows for the described toxicity assays.



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Figure 1: General workflow for an MTT cytotoxicity assay.



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Figure 2: General workflow for the Comet assay.

Conclusion and Future Directions

The initial toxicity screening of **2,6-Difluorophenol**, based on available Safety Data Sheets, indicates that it is a hazardous substance with acute oral toxicity, and is corrosive to skin and eyes, and a respiratory irritant. An Ames test suggests it is not mutagenic in the tested bacterial strains. However, there is a significant lack of comprehensive toxicological data. To ensure the safe use of **2,6-Difluorophenol** and to conduct a thorough risk assessment, further studies are imperative.

Future research should focus on:

- In vitro cytotoxicity studies to determine the IC₅₀ values in various human cell lines.

- Comprehensive genotoxicity assessment using a battery of tests, including the Comet assay and in vitro micronucleus assay, to evaluate its potential to cause DNA damage in mammalian cells.
- In vivo acute toxicity studies following OECD guidelines to determine the LD₅₀ values for dermal and inhalation routes of exposure.
- Mechanistic studies to investigate the underlying signaling pathways of its toxicity, with a focus on potential oxidative stress and mitochondrial dysfunction, which are common mechanisms for phenolic compounds.

The generation of this data will be crucial for establishing safe exposure limits and for the informed use of **2,6-Difluorophenol** in research and industrial applications.

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